Cas no 1261365-80-3 (Methyl 5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-4-carboxylate)

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a fluorinated heterocyclic compound featuring a pyrrolopyridine core with a trifluoromethyl group and a methyl ester moiety. Its structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research as a versatile intermediate. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester functionality allows for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its high purity and well-defined reactivity profile ensure reliable performance in complex synthetic pathways. Suitable for controlled environments, it requires handling under inert conditions to preserve stability.
Methyl 5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-4-carboxylate structure
1261365-80-3 structure
Product Name:Methyl 5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-4-carboxylate
CAS No:1261365-80-3
MF:C10H7F3N2O2
MW:244.169992685318
MDL:MFCD18374150
CID:1070087
PubChem ID:50989112
Update Time:2025-11-06

Methyl 5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate
    • Methyl5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate
    • 1261365-80-3
    • 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester
    • DTXSID901135801
    • MFCD18374150
    • Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
    • AKOS015852754
    • Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, AldrichCPR
    • Methyl 5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-4-carboxylate
    • MDL: MFCD18374150
    • Inchi: 1S/C10H7F3N2O2/c1-17-9(16)7-5-2-3-14-8(5)15-4-6(7)10(11,12)13/h2-4H,1H3,(H,14,15)
    • InChI Key: YPPUPUYHVWZLJX-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C2C(C=CN2)=C1C(=O)OC)(F)F

Computed Properties

  • Exact Mass: 244.04596196g/mol
  • Monoisotopic Mass: 244.04596196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 55Ų

Methyl 5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-4-carboxylate Security Information

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Additional information on Methyl 5-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-4-carboxylate

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS No. 1261365-80-3): A Comprehensive Overview

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS No. 1261365-80-3) is a highly intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, exhibits a promising potential in various biological applications, particularly in the development of novel therapeutic agents. The presence of a trifluoromethyl group and the fused pyrrole-pyridine system contribute to its distinct chemical properties and biological activities, making it a subject of extensive research and development.

The structural motif of Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is composed of a pyrrole ring fused with a pyridine ring, an arrangement that is commonly found in many biologically active molecules. The trifluoromethyl group at the 5-position of the pyrrole ring enhances the lipophilicity and metabolic stability of the compound, which are crucial factors for its pharmacokinetic profile. Additionally, the ester functionality at the 4-position of the pyridine ring provides a site for further chemical modification, enabling the synthesis of derivatives with tailored biological properties.

In recent years, there has been a growing interest in exploring the pharmacological potential of Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Several studies have highlighted its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, research has demonstrated its efficacy in inhibiting enzymes involved in cancer progression. The trifluoromethyl group plays a pivotal role in enhancing the binding affinity and selectivity of these inhibitors, thereby improving their therapeutic efficacy.

The compound's unique structural features also make it an attractive scaffold for designing molecules with anti-inflammatory properties. Studies have shown that derivatives of Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can modulate inflammatory pathways by interacting with specific receptor targets. This has opened up new avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has been explored for its potential applications in central nervous system (CNS) disorders. Preliminary studies suggest that this compound can cross the blood-brain barrier and interact with neurotransmitter receptors, offering possibilities for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. The trifluoromethyl group's influence on pharmacokinetic properties is particularly beneficial in enhancing brain penetration. trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including transition metal-catalyzed cross-coupling reactions and palladium-mediated hydrogenation. These techniques have not only improved the efficiency of synthesis but also enabled the introduction of additional functional groups for further derivatization. trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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